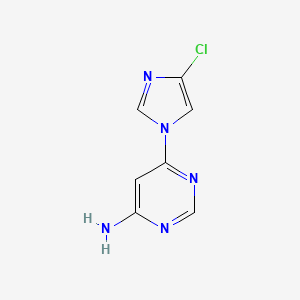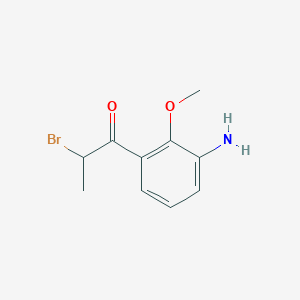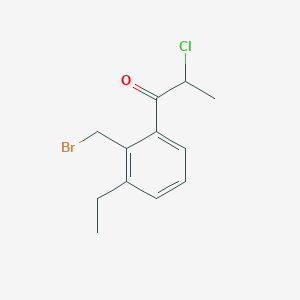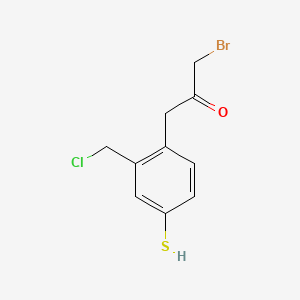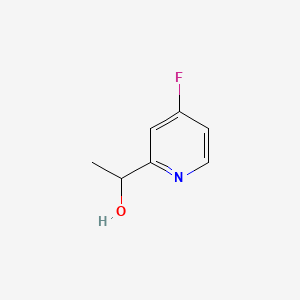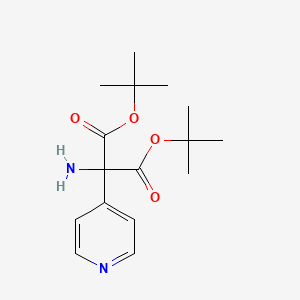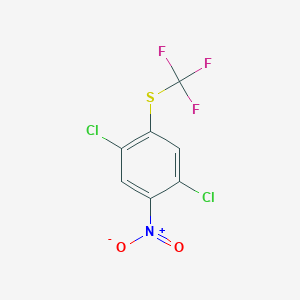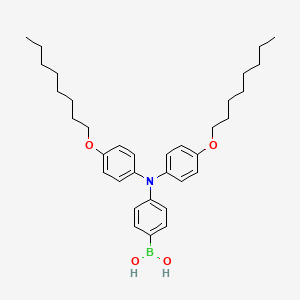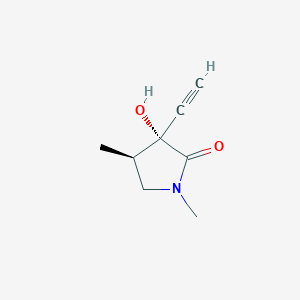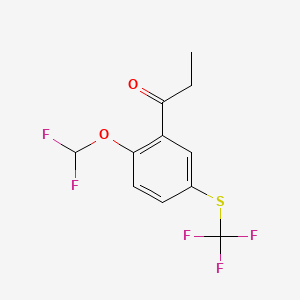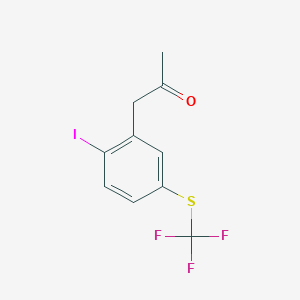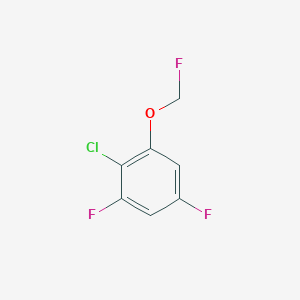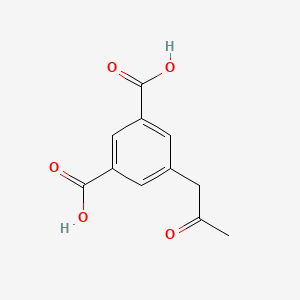![molecular formula C9H9ClN2O2S B14048721 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a chlorine atom and an ethylsulfonyl group attached to the benzimidazole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole typically involves the introduction of the ethylsulfonyl group and the chlorine atom onto the benzimidazole ring. One common method is the reaction of 2-chlorobenzimidazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzimidazoles.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole depends on its specific biological target. In general, benzimidazole derivatives can interact with various enzymes and receptors, inhibiting their activity. The chlorine and ethylsulfonyl groups can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1H-benzo[d]imidazole: Lacks the ethylsulfonyl group, which can affect its biological activity and chemical properties.
5-(ethylsulfonyl)-1H-benzo[d]imidazole: Lacks the chlorine atom, which can influence its reactivity and interactions with biological targets.
2-chloro-5-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can alter its chemical and biological properties.
Uniqueness
The presence of both the chlorine atom and the ethylsulfonyl group in 2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole makes it unique compared to other benzimidazole derivatives. These functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H9ClN2O2S |
|---|---|
Molecular Weight |
244.70 g/mol |
IUPAC Name |
2-chloro-6-ethylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9ClN2O2S/c1-2-15(13,14)6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
VZHZKDCDDCPZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


